N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a 4-methoxyphenyl-piperazine core linked via a propyl chain to a cyclohexane-1-carboxamide moiety. The cyclohexane ring is further substituted with a [(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl group, introducing a quinazoline-derived pharmacophore. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, akin to methods described for analogous piperazine derivatives .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O2S/c1-38-25-13-11-24(12-14-25)36-19-17-35(18-20-36)16-4-15-31-29(37)23-9-7-22(8-10-23)21-32-28-26-5-2-3-6-27(26)33-30(39)34-28/h2-3,5-6,11-14,22-23,26H,4,7-10,15-21H2,1H3,(H,31,37)(H,32,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARXYCRVAUVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3CCC(CC3)CN=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor, antibacterial, and antifungal properties, as well as its pharmacological mechanisms and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 587.7 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N5O5S |
| Molecular Weight | 587.7 g/mol |
| CAS Number | 896705-17-2 |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antitumor activity. The compound was evaluated against a panel of cancer cell lines, including leukemia (K-562), colon (HCT-15), and melanoma (SK-MEL-5). The results showed low cytotoxicity at a concentration of 10 µM, with slight sensitivity observed in certain leukemia lines .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 | >10 | Low |
| HCT-15 | >10 | Low |
| SK-MEL-5 | >10 | Low |
The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell proliferation .
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal properties were also assessed. Similar piperazine derivatives have shown effectiveness against various bacterial strains and fungi. However, specific data on the tested strains for this compound remain limited. Preliminary studies suggest potential activity against Gram-positive bacteria and certain fungi .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperazine ring and the introduction of different substituents can significantly influence the biological activity of related compounds. For instance, the presence of methoxy groups has been correlated with enhanced binding affinity to target receptors .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antitumor Activity : A study evaluated a series of piperazine derivatives for their anticancer properties using the National Cancer Institute's screening protocols. The results indicated that while some derivatives showed promising activity, others, including those similar to our compound, exhibited limited efficacy against solid tumors .
- Antibacterial Evaluation : Another investigation focused on piperazine-based compounds' antibacterial effects against various pathogens. The findings suggested that modifications in the side chains could enhance antibacterial potency, hinting at potential optimization strategies for our compound .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit antidepressant properties. The incorporation of a methoxyphenyl group may enhance the affinity for serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Anticancer Properties
The quinazoline moiety is known for its anticancer activity, particularly in inhibiting specific kinases involved in tumor growth. Studies have shown that derivatives of quinazoline can effectively inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology .
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has shown promise in modulating neuroinflammation and oxidative stress .
Synthesis and Derivatives
The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide involves multi-step reactions that can yield various derivatives with altered biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and safety profile.
Case Study: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperazine derivatives similar to this compound. Results indicated a significant reduction in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study: Cancer Cell Inhibition
In vitro studies demonstrated that quinazoline derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the blockade of specific signaling pathways essential for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Implications
Key structural analogs differ in:
Piperazine substituents : Replacement of 4-methoxyphenyl with other aryl/heteroaryl groups.
Linker modifications : Propyl chain vs. ethyl or cycloalkyl spacers.
Core substitutions : Cyclohexane carboxamide vs. benzamide or pyrrolidine-dione systems.
Pharmacophore variations : Quinazoline sulfanylidene vs. pyrazolyl or trifluoromethylphenyl groups.
Table 1: Structural Comparison of Key Analogs
Bioactivity and Structure-Activity Relationships (SAR)
- Anticonvulsant Activity: Piperazine derivatives with chlorophenyl or trifluoromethylphenyl groups exhibit ED₅₀ values of 29–48 mg/kg in MES tests, whereas spirocycloalkyl analogs are inactive .
- Metabolic Stability : The propyl linker in the target compound may improve solubility compared to ethyl linkers in pyrrolidine-dione derivatives .
- Receptor Selectivity : 4-Methoxyphenyl substituents (vs. chlorophenyl in ) could modulate serotonin receptor (5-HT₁A) affinity, as seen in related antipsychotics .
Table 2: Bioactivity Comparison
Q & A
Q. Example Reaction Conditions :
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Amide Coupling | HBTU, Et₃N, THF, 12h RT | 48–64% | |
| Reduction | BH₃•THF, reflux | 71% | |
| Salt Formation | HCl/EtOH, 0°C | 95% purity |
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
A combination of 1H/13C NMR , mass spectrometry (MS) , and X-ray diffraction (XRPD) is critical:
- 1H NMR : Assign proton environments (e.g., piperazine CH₂ at δ 2.3–3.2 ppm, aromatic protons at δ 6.2–7.7 ppm) .
- 13C NMR : Confirm carbonyl carbons (amide C=O at ~167 ppm) and quaternary carbons in the cyclohexane ring .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peaks at m/z 488–542) .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability, especially for salt forms .
Q. Example Data :
| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |
|---|---|---|---|
| 1H NMR | δ 6.4–6.9 (m, 3H) | Aromatic protons (quinazoline) | |
| ESI-MS | m/z 504.5 [M+H]+ | Molecular ion | |
| XRPD | Peaks at 2θ = 10°, 20° | Crystalline HCl salt |
Advanced: How can conflicting data from different synthetic routes be resolved?
Answer:
Discrepancies in yields or purity often arise from variations in reaction parameters. To resolve conflicts:
Cross-Validate Conditions : Compare solvent polarity (e.g., THF vs. DMF), temperature (RT vs. reflux), and catalyst loading .
Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolyzed products) .
Scale-Up Adjustments : Pilot studies at small scale (e.g., 0.1 mmol) can optimize time-sensitive steps (e.g., BH₃•THF reductions) before larger batches .
Q. Case Study :
- A reaction in THF at RT yielded 48% product, while DMF at 50°C increased yield to 64% but introduced impurities. Silica gel chromatography resolved this .
Advanced: What strategies enhance bioavailability and receptor affinity in pharmacological studies?
Answer:
- Structural Modifications : Introduce sulfonyl or methoxy groups to improve solubility and blood-brain barrier penetration .
- Salt Forms : Hydrochloride or maleate salts enhance aqueous solubility (e.g., 18 mg/mL in PBS for HCl salt vs. 2 mg/mL for free base) .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]Spiperone) to quantify D3 receptor affinity. Enantioselective synthesis (e.g., chiral HPLC) can isolate high-affinity isomers .
Q. Example :
| Modification | Bioavailability (AUC, ng·h/mL) | D3 Receptor Ki (nM) |
|---|---|---|
| Free Base | 12.3 | 45.2 |
| HCl Salt | 28.7 | 38.9 |
| Methoxy Derivative | 35.1 | 12.4 |
Advanced: How to design experiments for evaluating enantioselectivity in derivatives?
Answer:
Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards.
In Vitro Assays : Test enantiomers in receptor-binding assays (e.g., D3 vs. D2 selectivity) to correlate stereochemistry with activity .
Q. Example Protocol :
- Isolate (R)- and (S)-enantiomers via HPLC (hexane:isopropanol 90:10).
- Measure Ki values using competitive binding assays with [³H]Raclopride .
Advanced: How to address solubility challenges in formulation studies?
Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins to solubilize hydrophobic moieties (e.g., cyclohexane ring) .
- Nanoparticle Encapsulation : Lipid-based nanoparticles improve oral bioavailability (e.g., 2.5-fold increase in Cmax) .
- pH Adjustment : Prepare buffered solutions (pH 4–5) for intravenous administration, leveraging the compound’s pKa (~8.2) .
Q. Data :
| Formulation | Solubility (mg/mL) | Cmax (ng/mL) |
|---|---|---|
| Free Base | 0.8 | 12.1 |
| PEG-400 | 5.2 | 34.7 |
| Liposomal | 9.5 | 89.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
